molecular formula C6H7NO3S B358948 3-Aminobenzenesulfonic acid CAS No. 121-47-1

3-Aminobenzenesulfonic acid

Cat. No. B358948
CAS RN: 121-47-1
M. Wt: 173.19g/mol
InChI Key: ZAJAQTYSTDTMCU-UHFFFAOYSA-N
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Description

3-Aminobenzenesulfonic acid, also known as Metanilic acid, is an aminobenzenesulfonic acid. It appears as a white powder and is toxic . It is a conjugate acid of a 3-aminobenzenesulfonate .


Synthesis Analysis

The homopolymerization of 3-aminobenzenesulfonic acid has been a challenging act due to the strong electron withdrawing nature of the sulfonic acid group (-SO3H). A novel method for the preparation of nanopolymer from 3-aminobenzenesulfonic acid as monomer using FeCl3.6H2O as a binary oxidant and dopant agent in the solvent-free (solid-state) condition at 40–45 °C for 24 h has been reported .


Molecular Structure Analysis

The molecular formula of 3-Aminobenzenesulfonic acid is C6H7NO3S . The IUPAC name is 3-aminobenzenesulfonic acid .


Chemical Reactions Analysis

The reaction of 3-aminobenzenesulfonic acid with Cu(NO3)2·2.5H2O in H2O/DMF leads to the formation of the new bis(3-aminobenzenesulfonato-κN)-diaqua-bis(dimethylformamide-κO)-copper(II) complex .


Physical And Chemical Properties Analysis

3-Aminobenzenesulfonic acid is water insoluble . It has a molecular weight of 173.19 g/mol . It appears as a white powder and is toxic .

Scientific Research Applications

Catalytic Hydrogenation and Synthesis

3-Aminobenzenesulfonic acid has diverse applications in the industrial sector, particularly noted for its use in catalytic hydrogenation, where it is valued for its green features and atomic economy. The stability of the catalyst is a critical factor in catalytic hydrogenation processes (Liu Xiao-nian, 2010).

Electrochromic Devices

This compound has been actively researched for its role in the synthesis of electrochromic devices (ECDs). The electrochemical and chemical polymerization of 3-aminobenzenesulfonic acid with aromatic amines indicates its potential in constructing promising ECDs. The intrinsic protonic doping ability of the co-monomer due to the presence of –SO3H groups is noteworthy (Ritu Saharan, A. Kaur, S. K. Dhawan, 2012).

Polymorphism and Crystal Growth

Significant research has been directed towards understanding the polymorphic nature of 3-aminobenzenesulfonic acid. Discoveries of new polymorphic forms (orthorhombic needles and monoclinic plates) highlight the chemical's structural complexity and the importance of exploring its chemical potential surface, even in seemingly simple systems (J. M. Rubin-Preminger, J. Bernstein, 2005).

Environmental Impact and Proton Conductivity

Studies have focused on the environmental conditions (like humidity and temperature) affecting the proton conductivity of aminobenzenesulfonic acids. Such studies are crucial for understanding the environmental interactions of these chemicals and their broader implications (A. Pisareva, R. Pisarev, Y. Dobrovol’skii, 2009).

Antimicrobial Applications

The synthesis of adducts like 4-aminobenzenesulfonic acid–chloro–triazine and their application to cotton fabrics indicate the potential of 3-aminobenzenesulfonic acid in imparting antimicrobial properties. This application is particularly relevant in the textile industry, where enhancing the functional properties of fabrics is continually sought after (Y. Son, Byung-Soon Kim, K. Ravikumar, Seung Goo Lee, 2006).

Safety And Hazards

3-Aminobenzenesulfonic acid is harmful if swallowed, in contact with skin or if inhaled . It may evolve toxic fumes on contact with acids or when heated to decomposition . It may be corrosive to tissues .

Future Directions

The circumstances and events indicate that Form I of 3-Aminobenzenesulfonic acid may be considered a disappearing crystal form . The production of Form III was a serendipitous occurrence in an attempt to use the strategy of tailor-made additives to reobtain Form I . This shows the need to explore as much of the chemical potential surface as possible even in a system as seemingly simple as this one .

properties

IUPAC Name

3-aminobenzenesulfonic acid
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InChI

InChI=1S/C6H7NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
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InChI Key

ZAJAQTYSTDTMCU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N
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Molecular Formula

C6H7NO3S
Record name 3-AMINOBENZENE SULFONIC ACID
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Related CAS

105009-55-0, 1126-34-7 (mono-hydrochloride salt)
Record name Poly(m-aminobenzenesulfonic acid)
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Record name Metanilic acid
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DSSTOX Substance ID

DTXSID6024462
Record name 3-Aminobenzenesulfonic acid
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Molecular Weight

173.19 g/mol
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Physical Description

3-aminobenzene sulfonic acid appears as white powder. Small colorless needles; toxic., Dry Powder, Colorless or white solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS]
Record name 3-AMINOBENZENE SULFONIC ACID
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Record name Benzenesulfonic acid, 3-amino-
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 3-AMINOBENZENE SULFONIC ACID
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Density

1.69 (NTP, 1992) - Denser than water; will sink
Record name 3-AMINOBENZENE SULFONIC ACID
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Vapor Pressure

0.0000002 [mmHg]
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Product Name

3-Aminobenzenesulfonic acid

CAS RN

121-47-1
Record name 3-AMINOBENZENE SULFONIC ACID
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Record name Benzenesulfonic acid, 3-amino-
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Record name METANILIC ACID
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Melting Point

Decomposes without melting (NTP, 1992)
Record name 3-AMINOBENZENE SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
398
Citations
JM Rubin-Preminger, J Bernstein - Crystal growth & design, 2005 - ACS Publications
We have identified and characterized the existence of two new polymorphic forms (orthorhombic needles and monoclinic plates) of 3-aminobenzenesulfonic acid, one of which was a …
Number of citations: 34 pubs.acs.org
K Gayathiridevi, G Pasupathi, B Deepa… - Inorganic and Nano …, 2022 - Taylor & Francis
… The commercially available 3-aminobenzenesulfonic acid (3-ABSA) (AR grade) was taken as … A high quality transparent single crystal of 3-aminobenzenesulfonic acid were harvested …
Number of citations: 1 www.tandfonline.com
J Tanne, B Dietzel, FW Scheller, F Bier - Electroanalysis, 2014 - Wiley Online Library
The development of a new surface architecture for the efficient direct electron transfer of positively charged redox proteins is presented. For this reason different kinds of polyaniline …
L Zhang, Q Lang, Z Shi - American Journal of Analytical Chemistry, 2010 - scirp.org
The electrochemical synthesis of three-dimensional (3D) polyaniline (PAN) network structure on 3-aminobenzenesulfonic acid (ABSA) functionalized glassy carbon electrode (GCE) …
Number of citations: 22 www.scirp.org
I Mav, M Žigon, A Šebenik… - Journal of Polymer …, 2000 - Wiley Online Library
Sulfonated polyanilines (SPANs) with sulfur‐to‐nitrogen ratios of 0.05–0.40 were prepared by the copolymerization of aniline (ANI) and 3‐aminobenzenesulfonic acid [metanilic acid (…
Number of citations: 60 onlinelibrary.wiley.com
I Amer, T Mokrani, L Jewell, DA Young, HCM Vosloo - Tetrahedron Letters, 2016 - Elsevier
… The sulfonation of P(pPD) polymers using 3-aminobenzenesulfonic acid (3ABSA) has not yet been reported and is described in the present study. The goal of this study was to obtain …
Number of citations: 12 www.sciencedirect.com
I Mav, M Žigon - Polymer bulletin, 2000 - Springer
… Our intention was to synthesize a fully substituted PANI derivative by the chemical copolymerization of 3aminobenzenesulfonic acid (MA) and 2-methoxyaniline (OMA). The structures …
Number of citations: 29 link.springer.com
AR Modarresi-Alam, V Zeraatkar… - Journal of Polymer …, 2019 - Springer
… weight poly (3-aminobenzenesulfonic acid) with FeCl 3 .6H 2 O as a binary oxidant and dopant … has been previously reported for the polymerization of 3-aminobenzenesulfonic acid. …
Number of citations: 5 link.springer.com
R Saharan, A Kaur, SK Dhawan - Journal of Applied Electrochemistry, 2012 - Springer
The chemical oxidative polymerization and electrochemical polymerization of 3-aminobenzenesulfonic acid with aromatic amines have been carried out in p-toluenesulfonic acid which …
Number of citations: 5 link.springer.com
Z Szabo, SH Khan, PJ Widdowson, D Reusch… - Analytica Chimica …, 2020 - Elsevier
… The current study presents the development and applicability assessment of a twoplex approach using light and heavy isotopolouges of 3-aminobenzenesulfonic acid (3-ASA) under …
Number of citations: 2 www.sciencedirect.com

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